molecular formula C23H47N5O18S B7803266 硫酸巴龙霉素 CAS No. 7205-49-4

硫酸巴龙霉素

货号: B7803266
CAS 编号: 7205-49-4
分子量: 713.7 g/mol
InChI 键: LJRDOKAZOAKLDU-UDXJMMFXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

安全和危害

Paromomycin sulfate is mildly toxic by ingestion and can be poisonous by intravenous, subcutaneous, and intramuscular routes . When heated to decomposition, it emits very toxic fumes of SOx and NOx . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

生化分析

Biochemical Properties

Paromomycin sulfate is part of the aminoglycoside family of medications and causes microbe death by stopping the creation of bacterial proteins . It has a broad spectrum of activity against Gram-negative, Gram-positive bacteria, and many protozoa . The in vitro and in vivo antibacterial action of paromomycin closely parallels that of neomycin .

Cellular Effects

Paromomycin sulfate has been shown to have therapeutic activity against both old world and new world cutaneous leishmaniasis . It is also used to treat intestinal parasitic infections such as cryptosporidiosis and amoebiasis . The most common adverse effects associated with paromomycin sulfate are abdominal cramps, diarrhea, heartburn, nausea, and vomiting .

Molecular Mechanism

Paromomycin sulfate inhibits protein synthesis by binding to 16S ribosomal RNA . Bacterial proteins are synthesized by ribosomal RNA complexes which are composed of 2 subunits, a large subunit (50s) and small (30s) subunit, which forms a 70s ribosomal subunit .

Temporal Effects in Laboratory Settings

It is known that paromomycin sulfate is poorly absorbed after oral administration, with almost 100% of the dose being eliminated unchanged in the feces .

Dosage Effects in Animal Models

In animal models, the effects of paromomycin sulfate vary with different dosages. For example, a low dose of 50mg/kg body weight of paromomycin sulfate caused a decrease in OPG count from the 7th day post-treatment and onward .

Metabolic Pathways

It is known that paromomycin sulfate is poorly absorbed from the gastrointestinal tract and most of the dose is eliminated unchanged in the feces .

Transport and Distribution

It is known that paromomycin sulfate is poorly absorbed from the gastrointestinal tract and most of the dose is eliminated unchanged in the feces .

Subcellular Localization

It is known that paromomycin sulfate is poorly absorbed from the gastrointestinal tract and most of the dose is eliminated unchanged in the feces .

属性

IUPAC Name

(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H45N5O14.H2O4S/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22;1-5(2,3)4/h5-23,29-36H,1-4,24-28H2;(H2,1,2,3,4)/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRDOKAZOAKLDU-UDXJMMFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H47N5O18S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7205-49-4, 7542-37-2 (Parent)
Record name D-Streptamine, O-2,6-diamino-2,6-dideoxy-β-L-idopyranosyl-(1→3)-O-β-D-ribofuranosyl-(1→5)-O-[2-amino-2-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7205-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paromomycin sulfate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001263894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paromomycin, sulfate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007205494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID601335979
Record name Paromomycin, sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601335979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

713.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263-89-4, 7205-49-4
Record name Paromomycin sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paromomycin sulfate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001263894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paromomycin, sulfate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007205494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paromomycin, sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601335979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Paromomycin sulphates
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.665
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAROMOMYCIN SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/845NU6GJPS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the primary mechanism of action of paromomycin sulfate?

A1: Paromomycin sulfate is an aminoglycoside antibiotic that exerts its effect by binding to the 30S ribosomal subunit of bacteria, interfering with protein synthesis. [] This binding leads to misreading of the genetic code and the production of non-functional proteins, ultimately resulting in bacterial cell death. []

Q2: The research mentions paromomycin sulfate's ability to inhibit neutrophil activity. What are the downstream effects of this inhibition?

A2: Paromomycin sulfate has been shown to reduce the secretion of pro-inflammatory cytokines IL-8 and TNF-alpha by neutrophils. [] This inhibition of inflammatory factor release suggests potential therapeutic applications in inflammatory diseases where these cytokines play a significant role. []

Q3: What is the molecular formula and weight of paromomycin sulfate?

A3: Unfortunately, the provided research abstracts do not specify the exact molecular formula and weight of paromomycin sulfate. You can find this information in comprehensive chemical databases like PubChem or ChemSpider.

Q4: Does paromomycin sulfate possess any catalytic properties?

A4: The provided research abstracts do not indicate any intrinsic catalytic properties of paromomycin sulfate. Its primary mode of action relies on binding and interfering with biological targets rather than catalyzing chemical reactions.

Q5: Have computational methods been employed to study paromomycin sulfate and its interactions?

A5: Yes, molecular docking studies have been utilized to investigate the binding of paromomycin sulfate to DNA. [] These simulations provide insights into the potential binding mode and affinity of the drug to its target. []

Q6: Is there any research exploring the structure-activity relationship of paromomycin sulfate and its analogs?

A6: While the provided abstracts don't delve into specific structure-activity relationship studies for paromomycin sulfate, they highlight its structural similarity to neomycin. [] Comparative studies on serum levels and urinary excretion between paromomycin and neomycin suggest differences in their pharmacokinetic profiles, potentially attributed to structural variations. []

Q7: What are the common formulations of paromomycin sulfate, and how do they affect its stability and bioavailability?

A7: Paromomycin sulfate has been formulated in various forms, including topical ointments, creams, and more recently, liposomal formulations. [, , ] Encapsulating paromomycin sulfate in liposomes has been shown to enhance its skin permeation and bioavailability for topical treatment of cutaneous leishmaniasis. []

Q8: How is paromomycin sulfate absorbed, distributed, metabolized, and excreted in the body?

A8: Research indicates that orally administered paromomycin sulfate exhibits limited systemic absorption. [, ] Studies in humans have shown that peak serum levels are achieved within 1-2 hours after oral administration, with a relatively short half-life of around 2.6 hours. [, ] Urinary excretion of paromomycin sulfate is low, with less than 1% of the administered dose recovered in urine within 32 hours. [, ] This suggests that a significant portion of the drug is likely excreted unchanged in the feces.

Q9: What is the evidence for the efficacy of paromomycin sulfate in treating leishmaniasis?

A9: Multiple studies highlight the efficacy of paromomycin sulfate, particularly in topical formulations, against cutaneous leishmaniasis. [, , , ] Its efficacy is attributed to its ability to directly target and eliminate the Leishmania parasites within the skin lesions. [, , , ]

Q10: Are there any known mechanisms of resistance to paromomycin sulfate in bacteria or protozoa?

A10: Research indicates that resistance to paromomycin sulfate, particularly in bacteria, can arise from mutations in ribosomal proteins or through enzymatic inactivation of the drug. [] One study specifically mentions a higher frequency of paromomycin resistance in Escherichia coli, Enterococcus faecicum, and Staphylococcus aureus isolates from turkeys treated with paromomycin sulfate for the prevention of blackhead (Histomoniasis). []

Q11: What strategies are being explored to improve the targeted delivery of paromomycin sulfate?

A11: Liposomal formulations have shown promise in enhancing the delivery of paromomycin sulfate to macrophages, which are the primary target cells for Leishmania parasites. [] This targeted delivery approach aims to improve drug efficacy while minimizing potential side effects. []

Q12: What analytical methods are commonly employed for the detection and quantification of paromomycin sulfate?

A12: High-performance liquid chromatography (HPLC) coupled with various detection techniques, such as pulsed amperometric detection (PAD) and mass spectrometry (MS), is widely used for analyzing paromomycin sulfate and its impurities. [, ]

Q13: What is known about the environmental fate and potential ecological impact of paromomycin sulfate?

A13: The provided research abstracts do not provide information about the environmental impact and degradation of paromomycin sulfate.

Q14: Are there studies investigating the dissolution and solubility of paromomycin sulfate in different media?

A14: While the provided abstracts do not delve into specific dissolution and solubility studies, one research abstract mentions the optimization of a colorimetric method for determining paromomycin sulfate concentration. [] This optimization likely involved understanding the drug's solubility and behavior in the chosen media to ensure accurate and reliable quantification. []

Q15: What quality control measures are crucial for ensuring the safety and efficacy of paromomycin sulfate formulations?

A15: Quality control measures for paromomycin sulfate formulations likely encompass various aspects, including:

  • Raw material testing: Ensuring the purity and identity of paromomycin sulfate starting material. []
  • Manufacturing process control: Implementing rigorous controls during formulation and manufacturing to maintain consistent product quality. []
  • Finished product testing: Verifying that the final product meets predetermined specifications for potency, purity, and stability. [, ]

Q16: Is there evidence of paromomycin sulfate inducing immune responses or interacting with drug transporters and metabolizing enzymes?

A16: The provided research abstracts do not directly address the immunogenicity, drug transporter interactions, or drug-metabolizing enzyme interactions of paromomycin sulfate.

Q17: What is known about the biocompatibility and biodegradability of paromomycin sulfate?

A17: The provided research abstracts do not specifically address the biocompatibility and biodegradability of paromomycin sulfate.

Q18: What are the main alternatives to paromomycin sulfate for the treatment of the diseases it is commonly used for?

A18: Alternatives to paromomycin sulfate vary depending on the specific disease being treated.

  • For cutaneous leishmaniasis, alternatives include:
    • Sodium stibogluconate (Pentavalent antimony): A first-line treatment option for various forms of leishmaniasis, but its use can be limited by toxicity and the emergence of resistance. []
    • Amphotericin B: A potent antifungal medication also effective against Leishmania parasites, but it can cause significant side effects. []
  • For intestinal amoebiasis, alternatives include:
    • Metronidazole: A nitroimidazole antibiotic effective against various anaerobic bacteria and protozoa, including Entamoeba histolytica. []

Q19: How has the research on paromomycin sulfate evolved over time?

A19: While the provided abstracts offer a glimpse into the various applications of paromomycin sulfate, they do not provide a comprehensive historical overview of its research evolution.

Q20: Are there any notable cross-disciplinary applications of paromomycin sulfate beyond its traditional uses?

A20: One interesting avenue of research highlighted in the abstracts involves the use of paromomycin sulfate in combination with interleukin-12 (IL-12) for the treatment of cutaneous leishmaniasis. [] This approach combines the direct anti-parasitic activity of paromomycin sulfate with the immunomodulatory properties of IL-12, aiming to enhance treatment efficacy and reduce relapse rates. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。